1,4-Dimethylcyclohexane synthesis and properties
1,4-Dimethylcyclohexane synthesis and properties
An In-depth Technical Guide to 1,4-Dimethylcyclohexane: Synthesis, Stereochemistry, and Properties
Introduction
1,4-Dimethylcyclohexane (C₈H₁₆) is a saturated cyclic hydrocarbon that serves as a vital model compound in stereochemical studies and finds practical application as a solvent and a component in fuel mixtures.[1][2] As a disubstituted cyclohexane, it exists as two distinct geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[3][4] The spatial arrangement of the two methyl groups relative to the plane of the cyclohexane ring dictates the molecule's conformational behavior, stability, and physical properties. This guide provides a comprehensive exploration of the primary synthesis routes, a detailed conformational analysis of its isomers, and a summary of its key physicochemical properties, tailored for professionals in chemical research and development.
Core Synthesis Methodologies
The industrial and laboratory-scale synthesis of 1,4-dimethylcyclohexane is predominantly achieved through the catalytic hydrogenation of p-xylene. An alternative, though less direct, route involves the Friedel-Crafts alkylation of benzene or toluene, followed by hydrogenation.
Catalytic Hydrogenation of p-Xylene
The most direct and economically viable method for producing 1,4-dimethylcyclohexane is the catalytic hydrogenation of p-xylene. This process involves the addition of hydrogen across the aromatic ring, converting it into a saturated cyclohexane ring.
Reaction: p-C₆H₄(CH₃)₂ + 3 H₂ → C₈H₁₆
This reaction is typically carried out using heterogeneous catalysts containing noble metals such as platinum (Pt), palladium (Pd), or rhodium (Rh) on a support like alumina or carbon.[5] The choice of catalyst, temperature, and pressure can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans isomers.[5] For instance, some studies on related xylenes have shown that metal dispersion and the presence of additives can affect the final cis/trans product ratio.[5]
Experimental Protocol: Laboratory-Scale Hydrogenation of p-Xylene
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Catalyst Preparation: A 5% Platinum on activated carbon catalyst is prepared and activated under a hydrogen stream.
-
Reaction Setup: A high-pressure autoclave reactor is charged with p-xylene and the prepared catalyst (typically 1-5% by weight relative to the substrate).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a specified pressure (e.g., 500-1500 psig).
-
Heating and Agitation: The mixture is heated to a temperature between 100-150°C and stirred vigorously to ensure efficient mass transfer.[6]
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Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The resulting liquid, a mixture of cis- and trans-1,4-dimethylcyclohexane, can be purified by fractional distillation if separation of the isomers is required.
Friedel-Crafts Alkylation and Subsequent Reduction
A classic, multi-step approach involves first synthesizing p-xylene via a Friedel-Crafts alkylation, followed by its hydrogenation.
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Step A: Friedel-Crafts Alkylation: This electrophilic aromatic substitution reaction attaches an alkyl group to an aromatic ring.[7] To synthesize p-xylene, toluene can be methylated using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]
-
Mechanism: The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like electrophile. The aromatic ring (toluene) then attacks this electrophile. The ortho and para positions are activated by the existing methyl group, leading to a mixture of o-xylene and p-xylene. The para product is often favored due to less steric hindrance.
-
-
Step B: Hydrogenation: The p-xylene fraction is separated from the product mixture and then hydrogenated as described in the previous section.
This method is less common for the direct synthesis of 1,4-dimethylcyclohexane due to limitations of the Friedel-Crafts reaction, such as the potential for polyalkylation and the formation of isomeric byproducts.[8][9]
Stereochemistry and Conformational Analysis
The stereochemistry of 1,4-dimethylcyclohexane is best understood by analyzing the chair conformations of its cis and trans isomers. The most stable conformation for a substituted cyclohexane is the chair form, which minimizes both angle strain and torsional strain.[10] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[11]
Cis-1,4-Dimethylcyclohexane
In the cis isomer, both methyl groups are on the same side of the ring. When depicted in a chair conformation, this requires one methyl group to be in an axial position and the other to be in an equatorial position.[4] Through a process known as a "ring flip," the cyclohexane ring can interconvert between two chair conformations. For cis-1,4-dimethylcyclohexane, the ring flip converts the axial methyl to an equatorial position and the equatorial methyl to an axial position.[12] These two conformers are energetically identical and exist in a rapid equilibrium.[4]
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Energetic Cost: Both conformers possess the steric strain associated with one axial methyl group, which experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This strain is estimated to be approximately 1.8 kcal/mol.[13]
Trans-1,4-Dimethylcyclohexane
In the trans isomer, the methyl groups are on opposite sides of the ring. This arrangement allows for two distinct chair conformations:
-
Diequatorial Conformer: Both methyl groups occupy equatorial positions. This is a very stable arrangement as the bulky methyl groups are positioned away from other atoms, minimizing steric strain.[10][11]
-
Diaxial Conformer: Both methyl groups occupy axial positions. This conformer is highly unstable due to significant 1,3-diaxial interactions between the two axial methyl groups and the axial hydrogens.[4] The steric strain in this form is substantially higher than in the diequatorial conformer (greater than 2 x 1.8 kcal/mol).[13]
The energy difference between the diequatorial and diaxial forms is large enough that the equilibrium lies almost entirely toward the diequatorial conformer.[4]
Relative Stability: Cis vs. Trans
To determine which isomer is more stable, we compare their most stable (lowest energy) conformations.
-
The most stable conformation of cis-1,4-dimethylcyclohexane has one axial and one equatorial methyl group.
-
The most stable conformation of trans-1,4-dimethylcyclohexane has both methyl groups in equatorial positions.
Because the diequatorial arrangement of the trans isomer is free of the 1,3-diaxial interactions present in the cis isomer, trans-1,4-dimethylcyclohexane is more stable than cis-1,4-dimethylcyclohexane .[10][14] The energy difference is approximately 1.8-1.9 kcal/mol (about 7 kJ/mol).[13][14]
Physical and Chemical Properties
1,4-Dimethylcyclohexane is a clear, colorless liquid with a petroleum-like odor.[1] Its isomers have slightly different physical properties due to their different molecular shapes and packing efficiencies.
Table 1: Physical Properties of 1,4-Dimethylcyclohexane Isomers
| Property | cis-1,4-Dimethylcyclohexane | trans-1,4-Dimethylcyclohexane | 1,4-Dimethylcyclohexane (mixture) |
| Molecular Formula | C₈H₁₆[3] | C₈H₁₆[15] | C₈H₁₆[1] |
| Molecular Weight | 112.21 g/mol [3] | 112.21 g/mol [1] | 112.21 g/mol [1] |
| CAS Number | 624-29-3[3] | 2207-01-4 | 589-90-2[1] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid[2] |
| Boiling Point | 124-125 °C[16] | 119 °C | ~120-125 °C |
| Melting Point | -88 to -87 °C[16] | -37 °C | -40 °C[2] |
| Density | 0.783 g/mL at 25 °C[16] | 0.763 g/mL at 25 °C | 0.772-0.776 g/mL at 20°C |
| Refractive Index (20°C) | 1.429[16] | 1.423 | 1.422-1.427 |
Chemically, 1,4-dimethylcyclohexane is a typical cycloalkane. It is relatively inert, non-polar, and insoluble in water.[2] It undergoes combustion and can participate in free-radical reactions, such as halogenation, under UV light. Its stability and solvent properties make it useful in various industrial applications.[2]
Applications
The properties of 1,4-dimethylcyclohexane lend it to several key applications:
-
Solvents: Due to its non-polar nature and chemical stability, it is used as an industrial solvent in organic reactions.[2]
-
Fuel Additives: As a cycloalkane, it is a component of gasoline and other fuel mixtures, contributing to their overall energy content and combustion characteristics.
-
Chemical Intermediate: It can serve as a precursor for the synthesis of other compounds. For example, oxidation can open the ring to form dicarboxylic acids, which are monomers for polymer production.[6]
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